molecular formula C8H6Cl2O B2539827 2,3-Dichloro-4-methylbenzaldehyde CAS No. 170879-71-7

2,3-Dichloro-4-methylbenzaldehyde

Cat. No. B2539827
CAS RN: 170879-71-7
M. Wt: 189.04
InChI Key: FYLGSVWGWPLXGK-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-methylbenzaldehyde is 1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

2,3-Dichloro-4-methylbenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Catalytic Reactions and Chemical Synthesis

  • 2- and 4-Methylbenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, can be produced through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. These reactions offer pathways for the selective conversion of bioethanol to value-added chemicals (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
  • The oxidation of benzylic alcohols to the corresponding aldehydes, including 4-methylbenzaldehyde, is facilitated by water-soluble copper complexes. This method is notable for its high yields and broad substrate scope, allowing for the large-scale production of these aldehydes (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Analytical and Spectroscopic Studies

  • The separation of chlorinated 4-hydroxybenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, is achieved using non-polar SE-30 capillary columns in gas-liquid chromatography. This method is significant for understanding the retention behavior of these compounds (I. Korhonen, J. Knuutinen, 1984).
  • Studies on the acetalization of 2-methylbenzaldehyde with methanol provide insights into the reaction pathways and intermediate mechanisms that are likely applicable to related compounds like 2,3-Dichloro-4-methylbenzaldehyde (M. Yusuf, Ahmad Kamil Nasution, 2022).

Material Science and Electrochemistry

Environmental Science

Pharmaceutical and Biomedical Applications

Safety and Hazards

2,3-Dichloro-4-methylbenzaldehyde is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements H314-H412 indicate that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

2,3-dichloro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLGSVWGWPLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-methylbenzaldehyde

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